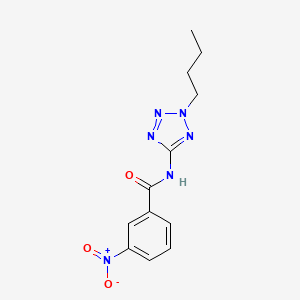![molecular formula C12H13N3OS B4549342 1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetone](/img/structure/B4549342.png)
1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetone
Descripción general
Descripción
1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetone is a useful research compound. Its molecular formula is C12H13N3OS and its molecular weight is 247.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 247.07793322 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Fluorescent Behavior
One-pot Synthesis and Fluorescent Behavior of Triazole Regioisomers
Novel 4-acetyl-5-methyl-1,2,3-triazole regioisomers were synthesized, showing fluorescence. This indicates potential applications in materials science for the development of fluorescent materials or probes (Kamalraj, Senthil, & Kannan, 2008).
Antimicrobial Activities
Synthesis and Antimicrobial Activities of Triazole Derivatives
New bis-1,4-phenylene -1H-1,2,3-triazole derivatives were synthesized and displayed excellent antimicrobial potential, suggesting their use in developing new antimicrobial agents (Soror, Fahim, Elabbady, Nassar, & Aboelnaga, 2021).
Catalytic Oxidation and Hydrogenation
Catalytic Oxidation and Transfer Hydrogenation by Ruthenium(II) Complexes
Half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands demonstrated efficiency in catalytic oxidation of alcohols and transfer hydrogenation of ketones, highlighting their potential in catalysis (Saleem, Rao, Kumar, Mukherjee, & Singh, 2013).
Antiproliferative Activity
Antiproliferative Activity on Cancer Cells
Triazole-thiol derivatives bearing hydrazone moiety showed significant cytotoxicity against melanoma, breast, and pancreatic cancer cell lines. This suggests their application in the development of new anticancer agents (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).
Environmental Applications
Separation and Pre-concentration of Palladium(II)
A method for extraction of Pd(II) using a derivative of 1,2,4-triazole complex on Amberlite XAD–2010 resin was developed, showing potential in environmental cleanup and recycling processes (Serencam et al., 2013).
Propiedades
IUPAC Name |
1-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-9(16)8-17-12-14-13-11(15(12)2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYRNBHMKSFSER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NN=C(N1C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[[3-chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4549264.png)
![{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B4549279.png)
![N-METHYL-N-[3-(PHENYLMETHANESULFONAMIDO)PHENYL]METHANESULFONAMIDE](/img/structure/B4549286.png)
![ETHYL 3-({[7-CHLORO-8-METHYL-2-(4-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B4549296.png)
![1-(4-fluorophenyl)-4-[(5-isopropyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4549299.png)
![3-[({3-[(CYCLOHEXYLAMINO)CARBONYL]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B4549307.png)
![(4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)acetic acid](/img/structure/B4549310.png)
![N~1~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-3-(PHENYLSULFONYL)PROPANAMIDE](/img/structure/B4549312.png)
![N-(4-CHLOROPHENYL)-N'-[4-(PIPERIDINOMETHYL)PHENYL]UREA](/img/structure/B4549315.png)

![N-(tert-butyl)-2-{2-ethoxy-4-[(isopropylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B4549320.png)
![N-(2,3-dichlorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4549324.png)
![2-{[3-(3,4-DICHLOROBENZYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE](/img/structure/B4549332.png)
![N-(4-acetylphenyl)-2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}hydrazinecarboxamide](/img/structure/B4549348.png)
